4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLPLPZBGWFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves a multi-step process. One common method starts with the chlorination of benzamide to form 4-chlorobenzamide. This intermediate is then reacted with 2-bromoethylsulfonyl chloride in the presence of a base to introduce the sulfonyl ethyl group. The final step involves the nucleophilic substitution of the bromine atom with 4-phenylpiperazine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or sulfonyl groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzamide structure with a sulfonyl group attached to a piperazine moiety, which is known for enhancing the pharmacological properties of compounds. Its molecular formula is and it has a molecular weight of 477.6 g/mol. The presence of a chloro substituent and a piperazine ring contributes to its biological activity, making it a candidate for various therapeutic applications.
Antidepressant Activity
Research indicates that compounds with similar structures to 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in the treatment of depression. Studies have shown that derivatives of piperazine can enhance neurotransmitter levels, leading to improved mood and cognitive function.
Anticancer Potential
The compound has been investigated for its anticancer properties. Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The specific mechanism may involve the inhibition of carbonic anhydrases or other enzymes critical for tumor metabolism.
Antimicrobial Activity
There is emerging evidence that compounds similar to 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide possess antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial strains, potentially providing a basis for developing new antibiotics.
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the efficacy of a piperazine-based compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo, suggesting that modifications to the piperazine structure can enhance therapeutic effects .
Case Study 2: Anticancer Research
In vitro studies on sulfonamide derivatives demonstrated inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the potential of such compounds in cancer therapy .
Case Study 3: Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial activity of various sulfonamide compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity, indicating their potential use as new antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
GSK3787 (4-Chloro-N-(2-{[5-Trifluoromethyl-2-pyridyl]sulfonyl}ethyl)benzamide)
4-Chloro-N-[(4-Methylphenyl)sulfonyl]-N-propylbenzamide (Compound 1A)
- Structural Differences : Substitutes the 4-phenylpiperazine-ethylsulfonyl group with a 4-methylphenylsulfonyl-propyl chain.
- Synthesis : Prepared via sequential reactions of propan-1-amine with 4-methylbenzenesulfonyl chloride and 3-chlorobenzoyl chloride .
- Relevance : Serves as a model for studying sulfonamide-linked benzamides but lacks receptor-binding data in the provided evidence.
4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate
- Structural Differences : Replaces the 4-phenylpiperazine-sulfonyl group with a piperidin-1-yl-ethylamine chain.
- Crystallographic Insights :
4-Chloro-N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzamide
- Structural Differences : Incorporates a 2-fluorophenyl group on the piperazine ring.
- Computational Data : The fluorophenyl substitution may enhance metabolic stability and binding affinity through hydrophobic interactions .
Structural-Activity Relationship (SAR) Analysis
- Sulfonyl Group Role : The sulfonyl linker in 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide likely enhances rigidity and hydrogen-bonding capacity, critical for PPARδ antagonism (as seen in GSK3787) .
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., GSK3787) exhibit stronger PPARδ affinity than piperidine analogs due to improved hydrogen bonding with residues like His413 and Tyr464 .
- Substituent Effects :
Pharmacokinetic and Toxicity Considerations
- 4-Phenylpiperazine Analogs : The phenylpiperazine moiety may improve blood-brain barrier penetration, as seen in dopamine receptor ligands .
Biological Activity
4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes:
- A chlorine atom at the para position of the benzamide.
- A sulfonamide group linked to a phenylpiperazine moiety .
- An ethyl linker connecting the sulfonamide to the benzamide.
The biological activity of 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : The phenylpiperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may lead to modulation of neurotransmission and potential therapeutic effects in psychiatric disorders.
- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, including carbonic anhydrases and other sulfonamide-sensitive enzymes, leading to various biological effects such as anti-inflammatory and anticancer activities .
- Cellular Pathways : The compound has been shown to affect cellular signaling pathways, potentially influencing cell proliferation and apoptosis, which are critical in cancer biology .
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antidepressant Effects : Research indicates that derivatives of phenylpiperazine compounds exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors plays a crucial role in this activity .
- Anticancer Properties : Preliminary studies suggest that 4-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Q & A
Q. What experimental approaches assess metabolic stability of lead compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
